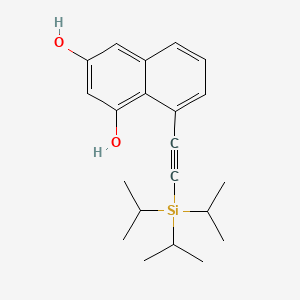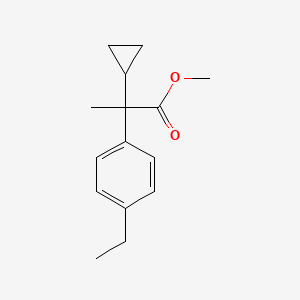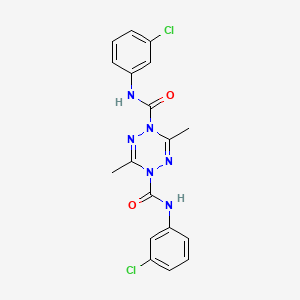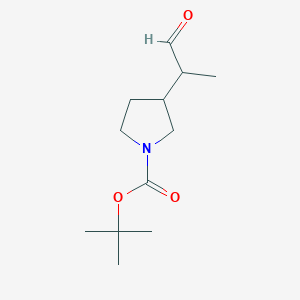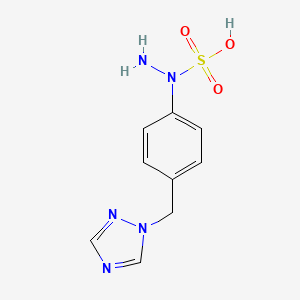
5-(2-fluorophenyl)-4-methoxy-1H-Pyrrole-3-carboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-fluorophenyl)-4-methoxy-1H-Pyrrole-3-carboxaldehyde is a heterocyclic aromatic compound that belongs to the pyrrole family. Pyrroles are known for their five-membered ring structure containing four carbon atoms and one nitrogen atom. The presence of a fluorophenyl group and a methoxy group attached to the pyrrole ring contributes to its unique chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 5-(2-fluorophenyl)-4-methoxy-1H-Pyrrole-3-carboxaldehyde involves several steps. One common method includes the following steps :
Starting Materials: The synthesis begins with 2-fluoro-alpha-bromoacetophenone and 3-oxo-propionitrile.
Substitution Reaction: These starting materials undergo a substitution reaction in the presence of an alkaline catalyst to form 4-(2-fluorophenyl)-2-formyl-4-oxo-butyronitrile.
Hydrogenation Cyclization: The intermediate product is then subjected to hydrogenation cyclization using an HZSM-5 molecular sieve and a palladium-carbon catalyst to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity. Common industrial methods include the use of high-pressure reactors and continuous flow systems to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-fluorophenyl)-4-methoxy-1H-Pyrrole-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The fluorophenyl group can participate in substitution reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts and boron reagents are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Biaryl compounds.
Wissenschaftliche Forschungsanwendungen
5-(2-fluorophenyl)-4-methoxy-1H-Pyrrole-3-carboxaldehyde has several scientific research applications :
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(2-fluorophenyl)-4-methoxy-1H-Pyrrole-3-carboxaldehyde involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
5-(2-fluorophenyl)-4-methoxy-1H-Pyrrole-3-carboxaldehyde is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C12H10FNO2 |
|---|---|
Molekulargewicht |
219.21 g/mol |
IUPAC-Name |
5-(2-fluorophenyl)-4-methoxy-1H-pyrrole-3-carbaldehyde |
InChI |
InChI=1S/C12H10FNO2/c1-16-12-8(7-15)6-14-11(12)9-4-2-3-5-10(9)13/h2-7,14H,1H3 |
InChI-Schlüssel |
SCLCQRZVJOCUEP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(NC=C1C=O)C2=CC=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


acetic acid](/img/structure/B13935082.png)

![6-Bromo-3-iodoimidazo[1,2-A]pyrazin-8-amine](/img/structure/B13935091.png)

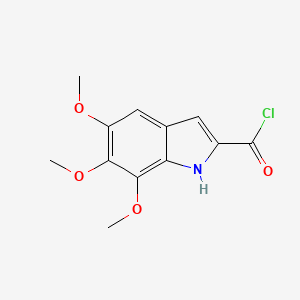

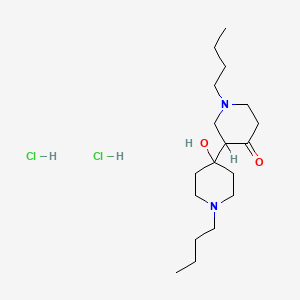
![1H-Pyrrolo[2,3-b]pyridine, 3-(3-furanyl)-1-[(4-methylphenyl)sulfonyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B13935114.png)
